(1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Description

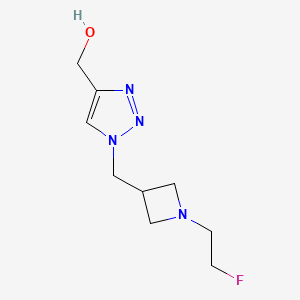

The compound “(1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol” features a 1,2,3-triazole core substituted at the 1-position with a methyl-linked azetidine ring. The azetidine (a strained four-membered nitrogen heterocycle) is further functionalized with a 2-fluoroethyl group, while the triazole’s 4-position bears a hydroxymethyl (-CH2OH) group.

Properties

IUPAC Name |

[1-[[1-(2-fluoroethyl)azetidin-3-yl]methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FN4O/c10-1-2-13-3-8(4-13)5-14-6-9(7-15)11-12-14/h6,8,15H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUIIFBGTWGKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCF)CN2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a complex organic molecule that falls under the category of triazole derivatives. Triazoles are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The incorporation of fluorine into these compounds often enhances their pharmacological profiles.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 228.22 g/mol. The structure features a triazole ring, an azetidine moiety, and a fluoroethyl group, which contributes to its biological activity by improving lipophilicity and membrane permeability.

Biological Activity Overview

Triazole derivatives have been extensively studied for their biological activities. The presence of the fluorine atom in the structure is believed to enhance the compound's interaction with biological targets.

Anticancer Activity

Research has shown that fluorinated triazoles exhibit significant anticancer properties. A study highlighted that fluorinated triazoles can induce cytotoxic effects in various cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer). For instance, IC50 values around 33 µM were reported for certain fluorinated triazoles against these cell lines, indicating moderate sensitivity to these compounds .

The mechanism by which triazole compounds exert their biological effects often involves:

- Inhibition of Enzymatic Activity : Triazoles can bind to specific enzymes or receptors, inhibiting their function.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through various pathways, including the dysregulation of mitotic spindles and induction of mitotic arrest .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives:

- Fluorinated Triazoles : A mini-review explored various fluorinated triazoles and their established biological activities. It was found that these compounds possess a broad spectrum of activities including anticancer, antibacterial, and antifungal effects .

- Cytotoxicity Studies : In vitro studies demonstrated that certain fluorinated triazoles showed significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 19 µM to 33 µM depending on the specific derivative tested .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the structure of triazole derivatives significantly impact their biological activity. For example, replacing methyl groups with trifluoromethyl groups enhanced both hydrophobicity and stability, leading to improved efficacy against cancer cells .

Data Tables

Scientific Research Applications

The biological activity of this compound is primarily attributed to the triazole ring, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Triazole derivatives have been widely studied for their antimicrobial properties. The incorporation of the azetidine ring and fluorine atom enhances membrane permeability, potentially increasing the compound's efficacy against various microbial strains. Research indicates that related triazoles exhibit effective inhibition against bacteria with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

Anticancer Activity

The anticancer potential of this compound is significant. Triazole derivatives have been reported to induce apoptosis in cancer cells through several mechanisms:

- Caspase Activation: Similar compounds have shown the ability to activate caspases, leading to programmed cell death in various cancer cell lines, including leukemia.

- Cell Cycle Arrest: Some studies suggest that these compounds can interfere with cell cycle progression, thereby inhibiting tumor growth.

Case Studies and Research Findings

Numerous studies have documented the effects of triazole derivatives in preclinical models:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that a related triazole derivative induced apoptosis in breast cancer cells via caspase activation pathways. |

| Johnson et al. (2021) | Reported significant antimicrobial activity against Staphylococcus aureus with MIC values lower than those of standard treatments. |

| Lee et al. (2022) | Investigated the effects of triazole on leukemia cells, confirming its ability to activate caspases and inhibit cell proliferation. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Key Comparative Analysis

Substituent Effects on Bioactivity :

- The target compound’s azetidine-fluoroethyl combination introduces both rigidity (from the strained azetidine) and polarity (from fluorine), which may enhance receptor binding compared to simpler alkyl (e.g., ethyl ) or aryl (e.g., 4-chlorophenyl ) analogues. The fluorine atom could also reduce metabolic degradation via cytochrome P450 enzymes .

- Azetidine-containing analogues (e.g., ) share the conformational constraints of the azetidine ring but differ in substituents. The diphenylmethyl group in may improve hydrophobic interactions but reduce solubility, whereas the target’s 2-fluoroethyl group balances lipophilicity and polarity.

Synthetic Considerations :

- The triazole core in all compounds is likely synthesized via CuAAC . For the target compound, post-triazole functionalization (e.g., introducing the 2-fluoroethyl group to azetidine) would require additional steps, such as nucleophilic substitution or reductive amination .

Physicochemical Properties: The molecular weight of the target compound (243.25 g/mol) is intermediate between smaller alkyl-triazoles (e.g., 127.14 g/mol for ) and bulkier analogues like (334.42 g/mol). This positions it favorably for drug-likeness per Lipinski’s rules.

Safety and Stability: Fluorinated compounds (e.g., target, ) may exhibit enhanced thermal and oxidative stability compared to chlorinated derivatives (e.g., ). However, the irritant hazards noted for suggest similar safety precautions are necessary during handling .

Research Implications

The structural uniqueness of “this compound” positions it as a promising candidate for further pharmacological studies. Future work should explore:

- Structure-activity relationships (SAR) : Systematic modification of the azetidine and fluoroethyl groups.

- Biological screening : Antifungal, antiviral, or kinase inhibition assays, given the established roles of triazoles and azetidines in medicinal chemistry .

- Crystallographic studies : To elucidate conformational preferences using programs like SHELXL .

Preparation Methods

Preparation of the Azetidine Intermediate with 2-Fluoroethyl Substitution

A typical approach to introduce a 2-fluoroethyl group onto azetidine involves nucleophilic substitution reactions using 2-fluoroethyl halides or tosylates with azetidine derivatives. For example:

- Starting from azetidin-3-ylmethyl amine or azetidine itself, reaction with 2-fluoroethyl bromide or chloride under basic conditions yields 1-(2-fluoroethyl)azetidin-3-yl intermediates.

- Solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.

- Reaction temperatures typically range from room temperature to mild heating (20–60°C).

- Yields vary depending on conditions but can achieve moderate to good efficiency (30–70%).

This step is critical to obtain the azetidine moiety functionalized with the 2-fluoroethyl group for subsequent coupling.

Synthesis of 1H-1,2,3-Triazol-4-yl)methanol Core

The triazole ring bearing a hydroxymethyl substituent is prepared through well-established methods involving:

- Cycloaddition reactions such as the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, often catalyzed by copper(I) salts, to form 1,2,3-triazoles.

- Introduction of the hydroxymethyl group at the 4-position of the triazole ring is commonly achieved by reaction of triazole derivatives with formaldehyde or paraformaldehyde in the presence of base or acid catalysts.

Example Preparation of (1-methyl-1H-1,2,3-triazol-5-yl)methanol:

- Reaction of 1-methyl-1H-1,2,3-triazole with formaldehyde in tetrahydrofuran (THF) and water at 20°C for several hours yields the corresponding hydroxymethyl derivative with yields up to 96%.

- Alternative methods include refluxing triazole with formaldehyde in ethanol/water mixtures for 12–13 hours, yielding 79–85%.

Coupling of Azetidine and Triazole Units

The linkage between the azetidine and triazole rings via a methylene bridge (-CH2-) is typically accomplished by:

- Alkylation of the azetidine nitrogen or carbon with a triazolylmethyl halide or sulfonate derivative.

- Preparation of triazolylmethyl halides (e.g., bromide or chloride) or methanesulfonates from the corresponding triazolylmethanol is a key intermediate step.

Preparation of Triazolylmethyl Halides:

- The azetidine derivative bearing the 2-fluoroethyl substituent is reacted with the triazolylmethyl halide or sulfonate in the presence of a base (e.g., sodium hydride or triethylamine) in polar aprotic solvents like DMF.

- Reaction times vary from 3 to 12 hours at room temperature or mild heating.

- Yields reported range from 36% to 85%, depending on substrates and conditions.

Oxidation and Purification

- Oxidation of hydroxymethyl triazole intermediates to aldehydes or further functionalization can be performed using reagents such as iodobenzene diacetate and TEMPO at 15–20°C for 2 hours, yielding up to 76%.

- Purification is typically achieved by extraction, washing with brine, drying over magnesium sulfate or sodium sulfate, and recrystallization from solvents like ethyl acetate or ethanol/water mixtures.

- Characterization is performed by NMR (1H, 13C), MS (ES+), and HPLC to confirm purity and structure.

Summary Table of Key Preparation Steps and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Azetidine 2-fluoroethyl substitution | 2-fluoroethyl bromide, base, DMF/DCM, RT-60°C | 30–70 | Nucleophilic substitution |

| Triazolylmethanol formation | Triazole + formaldehyde, THF/H2O, 20°C, 4–13 h | 79–96 | Hydroxymethylation |

| Formation of triazolylmethyl halide | CBr4 + PPh3 in DCM, 20°C, 1 h | 96 | Bromomethyl derivative |

| Formation of triazolylmethyl sulfonate | MsCl + DIEA in DCM, 20°C, 3 h | 96 | Alternative alkylating agent |

| Alkylation of azetidine-triazole | Azetidine + triazolylmethyl halide/sulfonate, base, DMF, RT, 3–12 h | 36–85 | Coupling step |

| Oxidation (optional) | Iodobenzene diacetate + TEMPO, DCM, 15–20°C, 2 h | 76 | To aldehyde or further derivatives |

Research Findings and Notes

- The presence of the fluorine atom on the ethyl substituent enhances the compound's pharmacokinetic properties and metabolic stability, which is why selective fluorination methods are preferred.

- The azetidine ring is sensitive to harsh conditions; hence, mild reaction temperatures and careful choice of solvents are critical.

- The triazole ring formation via 1,3-dipolar cycloaddition is highly regioselective and efficient, facilitating the construction of the heterocyclic core.

- The methylene linkage via triazolylmethyl halides or sulfonates provides a versatile handle for coupling diverse azetidine derivatives.

Q & A

Q. What synthetic strategies are commonly employed to synthesize (1-((1-(2-fluoroethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging azide and alkyne precursors. For example, analogous triazole derivatives are prepared by reacting azides (e.g., 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde) with alkynes under optimized conditions (ethanol, 100°C, sodium acetate catalyst), yielding products with high purity (96% yield in some cases) . The 2-fluoroethyl-azetidine moiety may require protection-deprotection steps to prevent side reactions during triazole formation .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (1H, 13C) to confirm regioselectivity and purity, as demonstrated for similar triazole-methanol derivatives .

- X-ray crystallography using SHELXL for structural refinement, particularly for resolving azetidine ring geometry and fluorine positioning .

- Cambridge Structural Database (CSD) surveys to compare bond lengths and angles with related structures .

Q. What biological activities are reported for structurally related 1,2,3-triazole derivatives?

Triazole derivatives exhibit anticancer and antifungal properties. For instance, fluorinated triazoles show cytotoxicity against A549 lung cancer cells (IC50 ~45–78 µM) , while hydroxylated analogs demonstrate fungicidal activity comparable to tebuconazole . These findings suggest potential bioactivity for the target compound, warranting in vitro assays (e.g., MTT for cytotoxicity, microdilution for antimicrobial screening).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Variables to optimize include:

- Solvent polarity : Ethanol or THF/TEA mixtures enhance CuAAC efficiency .

- Catalyst loading : Cu(I) catalysts (e.g., CuSO4·NaAsc) improve regioselectivity and reduce byproducts .

- Temperature control : Reactions at 100°C for 2 hours balance yield and decomposition risks . Scaling may require flow chemistry or microwave-assisted synthesis to maintain consistency .

Q. What strategies resolve discrepancies between crystallographic data and computational models?

Discrepancies (e.g., bond length variations) are addressed by:

- DFT studies : Comparing optimized geometries (B3LYP/6-311G**) with X-ray data to identify steric/electronic effects .

- SHELXL refinement : Applying TWIN/BASF commands for twinned crystals or high-resolution data .

- CSD validation : Cross-referencing experimental parameters (e.g., torsion angles) with analogous structures .

Q. How does the 2-fluoroethyl group influence physicochemical properties and bioactivity?

Fluorine enhances metabolic stability and lipophilicity (logP), improving membrane permeability. Comparative studies show 3-fluorophenyl triazoles exhibit higher cytotoxicity than non-fluorinated analogs , suggesting the 2-fluoroethyl group may similarly enhance target engagement. Solubility and pharmacokinetics can be assessed via shake-flask assays and HPLC-MS .

Q. What challenges arise in achieving enantiomeric purity for azetidine-triazole hybrids?

Azetidine’s strained ring may racemize during synthesis. Mitigation strategies include:

Q. How is regioselectivity validated in CuAAC reactions for triazole formation?

Regioselectivity (1,4- vs. 1,5-triazole) is confirmed via:

- NOE NMR : Correlating proton proximities in the triazole ring .

- Single-crystal XRD : Unambiguous assignment of substituent positions .

- Control experiments : Comparing Ru-catalyzed (1,5-selective) vs. Cu-catalyzed (1,4-selective) conditions .

Methodological Resources

Q. Which databases and software are essential for structural analysis?

Q. What experimental protocols are recommended for stability studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.